molecular formula C14H13IO B1611435 1-(4-Iodophenoxy)-3,5-dimethylbenzene CAS No. 167987-59-9

1-(4-Iodophenoxy)-3,5-dimethylbenzene

Cat. No.: B1611435
CAS No.: 167987-59-9
M. Wt: 324.16 g/mol
InChI Key: JRMWKPITMLZFIH-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenoxy)-3,5-dimethylbenzene typically involves the reaction of 4-iodophenol with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the phenoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Quinones or other oxidized derivatives of the phenoxy group.

    Reduction: Deiodinated compounds or modified phenoxy derivatives.

Scientific Research Applications

1-(4-Iodophenoxy)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of radiopharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxy)-3,5-dimethylbenzene depends on its specific application. In radiopharmaceuticals, the iodine atom can be used for radiolabeling, allowing the compound to be tracked in biological systems. The phenoxy group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: A simpler compound with similar iodine and phenoxy groups but lacking the dimethylbenzene ring.

    3,5-Dimethylphenol: Contains the dimethylbenzene ring but lacks the iodine and phenoxy groups.

    Bis(4-iodophenoxy)triphenylantimony: Contains multiple iodophenoxy groups attached to a central antimony atom.

Uniqueness

1-(4-Iodophenoxy)-3,5-dimethylbenzene is unique due to the combination of the iodine atom, phenoxy group, and dimethylbenzene ring. This combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(4-iodophenoxy)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMWKPITMLZFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468345
Record name 1-(4-Iodo-phenoxy)-3,5-dimethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167987-59-9
Record name 1-(4-Iodo-phenoxy)-3,5-dimethyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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